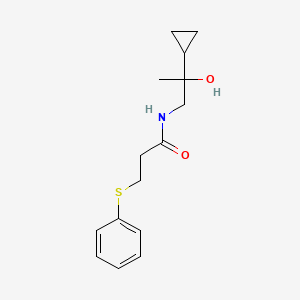

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

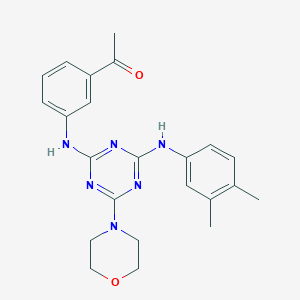

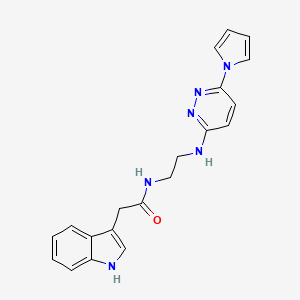

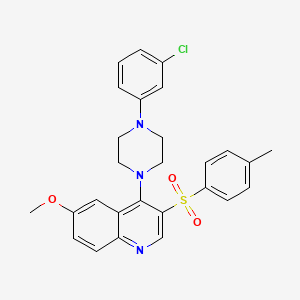

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a critical role in the regulation of gene expression. In

Aplicaciones Científicas De Investigación

Efficient Synthesis and Stereochemistry

Research has demonstrated efficient methods for the synthesis of cyclopropane-containing compounds, highlighting their stereochemical properties and potential for further chemical modifications. For instance, a study detailed a stereoselective synthesis of functionalized cyclopropanes, showcasing the cyclization of related propanamide derivatives to produce new compounds with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Another study focused on the asymmetric cyclopropanation of α,β-unsaturated carboxamides derived from bicyclic amino alcohols, achieving predictable absolute stereochemistry (Tanaka, Uno, Osuga, & Suzuki, 1994).

Biological Activities and Applications

Some cyclopropane-containing compounds have been evaluated for their biological activities. For example, novel propanamide analogues and antiproliferative diketopiperazines were isolated from mangrove Streptomyces sp., with certain compounds showing activity in inhibiting the proliferation of human glioma cells, marking the first discovery of such analogues from a natural source and their antiproliferative property against glioma cells (Ye, Chai, Lian, & Zhang, 2017). Additionally, cyclopropylation techniques catalyzed by Rhodium(III) have been developed, showing potential for synthetic and biological applications by enabling enantio- and diastereoselective construction of cyclopropanes (Zheng et al., 2019).

Advanced Synthesis Methods

Innovative synthesis methods for cyclopropyl phenyl sulfides and related structures have been reported, facilitating the production of compounds with potential for further chemical and pharmacological investigation. A method for the asymmetric synthesis of grenadamide, utilizing cyclopropane as a structural motif, demonstrates the versatility of these compounds in chemical synthesis (Green et al., 2005). Moreover, the preparation and reactions of β-(1-phenylthio) cyclopropyl enones, yielding γ-keto cyclobutanones and γ-keto phenylthiocyclopentenes, illustrate the potential of cyclopropyl compounds in diverse synthetic applications (Byers & Spencer, 1985).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(18,12-7-8-12)11-16-14(17)9-10-19-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNOTDSAYLMAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)

![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)

![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)